molecular formula C7H5F3INO B1446327 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1806377-49-0

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1446327
CAS No.: 1806377-49-0
M. Wt: 303.02 g/mol
InChI Key: CMUSYGCRAXGRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 2nd position, and a trifluoromethyl group at the 3rd position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-iodo-2-(trifluoromethyl)pyridine . While these compounds share the trifluoromethyl group, their different substituents and positions on the pyridine ring result in distinct chemical properties and reactivity. The presence of the methoxy group in this compound provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules and the study of various biological processes. The compound’s ability to undergo a wide range of chemical reactions and its applications in scientific research highlight its significance in advancing our understanding of organic chemistry and its practical applications.

Properties

IUPAC Name

6-iodo-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUSYGCRAXGRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 6
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.